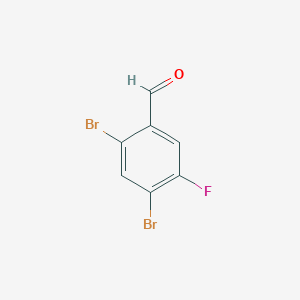
2,4-Dibromo-5-fluorobenzaldehído
Descripción general
Descripción
2,4-Dibromo-5-fluorobenzaldehyde is an organic compound with the molecular formula C7H3Br2FO. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 5 is replaced by a fluorine atom. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties.
Aplicaciones Científicas De Investigación
2,4-Dibromo-5-fluorobenzaldehyde is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibition and protein-ligand interactions due to its ability to form Schiff bases with amines.
Medicine: As an intermediate in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Industry: In the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
Target of Action
It’s known that benzaldehyde derivatives can interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Benzaldehyde derivatives are known to undergo nucleophilic substitution reactions at the benzylic position . The presence of halogens (bromine and fluorine) on the benzene ring may influence the reactivity of the compound.
Biochemical Pathways
Benzaldehyde derivatives can participate in various biochemical reactions, potentially affecting multiple pathways .
Result of Action
Fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction, some of which have antimicrobial properties .
Análisis Bioquímico
Biochemical Properties
2,4-Dibromo-5-fluorobenzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor for certain enzymes, thereby affecting metabolic pathways. The compound’s interaction with biomolecules often involves the formation of covalent bonds, leading to changes in the enzyme’s structure and function .
Cellular Effects
The effects of 2,4-Dibromo-5-fluorobenzaldehyde on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can affect cellular metabolism by inhibiting key enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 2,4-Dibromo-5-fluorobenzaldehyde exerts its effects through various mechanisms. It can bind to specific sites on enzymes, leading to inhibition or activation. This binding often involves covalent interactions, resulting in changes in the enzyme’s conformation and activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dibromo-5-fluorobenzaldehyde can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to cumulative changes in cell behavior, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 2,4-Dibromo-5-fluorobenzaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Toxic or adverse effects, such as organ damage or metabolic disturbances, are often observed at high doses .
Metabolic Pathways
2,4-Dibromo-5-fluorobenzaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic profile of cells, affecting energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 2,4-Dibromo-5-fluorobenzaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s bioavailability and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of 2,4-Dibromo-5-fluorobenzaldehyde is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is critical for its interactions with enzymes and other biomolecules, determining its overall impact on cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Dibromo-5-fluorobenzaldehyde can be synthesized through a multi-step process involving the bromination and fluorination of benzaldehyde derivatives. One common method involves the bromination of 5-fluorobenzaldehyde using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like acetic acid at a controlled temperature to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of 2,4-dibromo-5-fluorobenzaldehyde follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to maximize yield and purity. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or sodium thiolate in polar solvents such as dimethylformamide.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzaldehyde derivatives.
Oxidation: Formation of 2,4-dibromo-5-fluorobenzoic acid.
Reduction: Formation of 2,4-dibromo-5-fluorobenzyl alcohol.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dibromo-5-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of fluorine.
2,4-Dibromo-5-methylbenzaldehyde: Similar structure but with a methyl group instead of fluorine.
2,4-Dibromo-5-nitrobenzaldehyde: Similar structure but with a nitro group instead of fluorine.
Uniqueness
2,4-Dibromo-5-fluorobenzaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to other halogenated benzaldehydes. The fluorine atom’s strong electron-withdrawing effect enhances the compound’s reactivity in nucleophilic substitution and other reactions, making it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
2,4-dibromo-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEBRHFPIHRXVMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Thieno[2,3-b]pyridine-2-carbonyl chloride hydrochloride](/img/structure/B1413176.png)
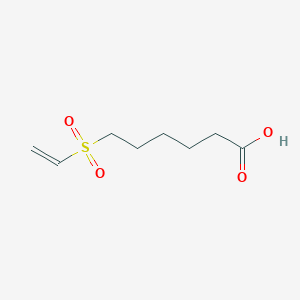
![tert-Butyl 5-cyano-3-iodo-1H-pyrrolo-[2,3-b]pyridine-1-carboxylate](/img/structure/B1413180.png)
![8-Bromo-1,8a-dihydro-imidazo[1,2-a]pyridine-2-carboxylic acid dimethylamide](/img/structure/B1413181.png)
![2,3-Dihydro-[1,4]dioxino-[2,3-c]pyridine-5-carbonitrile](/img/structure/B1413182.png)
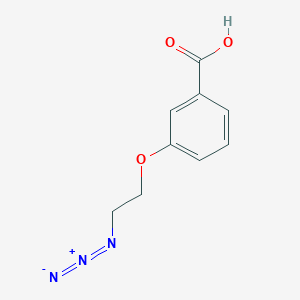

![tert-Butyl ((2,3-dihydro-[1,4]dioxino-[2,3-c]pyridin-5-yl)methyl)carbamate](/img/structure/B1413188.png)
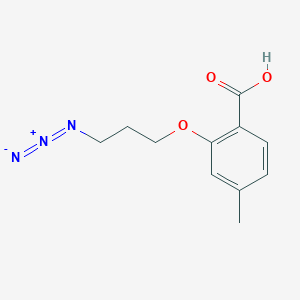
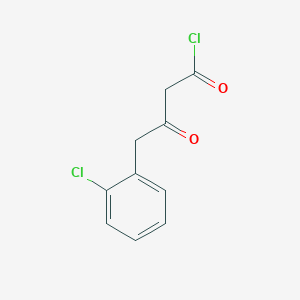
![2-Bromomethyl-6-methoxy-benzo[b]thiophene](/img/structure/B1413196.png)
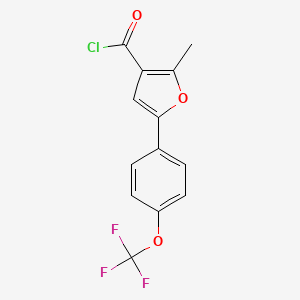
![2-Bromomethyl-5,7-difluoro-benzo[b]thiophene](/img/structure/B1413198.png)

